4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that features a unique structure combining a thiadiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study the function of specific proteins or pathways in biological systems.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, thereby disrupting signaling pathways essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[4,3-a]pyrazines
- N-(pyridine-2-ylcarbamothioyl)benzamide derivatives .
Uniqueness
What sets 4-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide apart is its specific combination of a thiadiazole ring and a pyridine ring, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Properties
Molecular Formula |
C14H11N3OS |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
4-methyl-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C14H11N3OS/c1-10-5-7-11(8-6-10)13(18)16-14-15-12-4-2-3-9-17(12)19-14/h2-9H,1H3 |
InChI Key |
CUUIEPPROGVHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N=C3C=CC=CN3S2 |
Origin of Product |
United States |
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